molecular formula C24H30O13 B1195966 Inumakilactone A glycoside CAS No. 37850-48-9

Inumakilactone A glycoside

Cat. No.: B1195966
CAS No.: 37850-48-9
M. Wt: 526.5 g/mol
InChI Key: QGWDZDZECYBAPW-KPCMHIKZSA-N
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Description

Inumakilactone A glycoside is an organooxygen compound and an organic heterotricyclic compound.

Scientific Research Applications

Structural Analysis and Molecular Characterization

Inumakilactone has been subject to structural analysis, contributing to our understanding of its molecular composition. A study by Godfrey & Waters (1975) elucidates the crystal and molecular structure of inumakilactone, highlighting its unique bisnorditerpenoid molecule structure.

Phytochemical Investigation and Hypoglycemic Activity

Research has delved into the isolation of various compounds from plant sources, including monoterpenoid coumarins, and their potential hypoglycemic activities. Deng et al. (2014) conducted a study on Clausena lansium peels, which included the isolation of new monoterpenoid coumarins and their evaluation for hypoglycemic activity in vitro (Deng et al., 2014).

Metabolic Profiling in Plant Defense

Inumakilactone A glycoside may play a role in plant defense mechanisms. Aliferis et al. (2014) presented a metabolic profiling strategy for understanding plant defense against fungal pathogens, which could include compounds like this compound (Aliferis et al., 2014).

Pharmacological Effects and Metabolism

Research also focuses on the pharmacokinetic properties of various glycosides. Wang et al. (2014) developed a method for studying the pharmacokinetic behaviors of different glycosides, which could be relevant for understanding this compound's effects (Wang et al., 2014).

Cytotoxic Activities

Studies have explored the cytotoxic activities of various glycosides, which may offer insights into the potential applications of this compound in cancer treatment. For example, Shi et al. (2014) investigated the cytotoxic effects of cardiac glycosides against human cancer cell lines (Shi et al., 2014).

Properties

CAS No.

37850-48-9

Molecular Formula

C24H30O13

Molecular Weight

526.5 g/mol

IUPAC Name

(1S,2R,4S,5R,10S,11S,13R,14R,15R,18R)-14-hydroxy-10,15-dimethyl-5-[(1S)-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3,6,12,17-tetraoxahexacyclo[8.7.1.02,4.04,9.011,13.015,18]octadec-8-ene-7,16-dione

InChI

InChI=1S/C24H30O13/c1-6(32-20-12(29)11(28)10(27)7(5-25)33-20)17-24-8(4-9(26)34-17)22(2)15-13(19(24)37-24)36-21(31)23(15,3)16(30)14-18(22)35-14/h4,6-7,10-20,25,27-30H,5H2,1-3H3/t6-,7+,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20+,22+,23+,24+/m0/s1

InChI Key

QGWDZDZECYBAPW-KPCMHIKZSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@]23[C@H](O2)[C@@H]4[C@H]5[C@]([C@H]([C@@H]6[C@H]([C@@]5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

SMILES

CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)OC7C(C(C(C(O7)CO)O)O)O

Canonical SMILES

CC(C1C23C(O2)C4C5C(C(C6C(C5(C3=CC(=O)O1)C)O6)O)(C(=O)O4)C)OC7C(C(C(C(O7)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inumakilactone A glycoside
Reactant of Route 2
Inumakilactone A glycoside
Reactant of Route 3
Inumakilactone A glycoside
Reactant of Route 4
Inumakilactone A glycoside
Reactant of Route 5
Inumakilactone A glycoside
Reactant of Route 6
Inumakilactone A glycoside

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